Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate: is a chemical compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrrole ring substituted with a formyl group at the 5-position, an isopropyl group at the 2-position, and a carboxylate ester group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-(propan-2-yl)-1H-pyrrole-3-carboxylate as the starting material.
Formylation Reaction: The formylation of the pyrrole ring can be achieved using Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 5-position.
Esterification: The carboxylate ester group can be introduced by reacting the pyrrole derivative with methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or their derivatives.
Reduction: Reduction of the formyl group can lead to the formation of a hydroxyl group, resulting in a different functional group on the pyrrole ring.
Substitution Reactions: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reactions: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Pyrrole derivatives are known for their biological activity, and this compound may be studied for its potential biological effects, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound could be explored for its therapeutic potential in drug development, particularly in the design of new drugs targeting various diseases. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate: Lacks the formyl group.
Methyl 5-formyl-1H-pyrrole-3-carboxylate: Lacks the isopropyl group.
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-2-carboxylate: Different position of the formyl group.
Uniqueness: The presence of both the formyl and isopropyl groups on the pyrrole ring makes this compound unique, potentially leading to distinct chemical and biological properties compared to its analogs.
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate , its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is a compound within the pyrrole class, notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and comparisons with similar compounds, supported by data tables and relevant research findings.
Structural Characteristics
This compound is characterized by:
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
- Formyl Group : Located at the 5-position, contributing to its reactivity.
- Isopropyl Group : At the 2-position, enhancing lipophilicity.
- Carboxylate Ester Group : At the 3-position, potentially influencing biological interactions.
The molecular formula is C10H13NO3 with a molecular weight of approximately 195.21 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Starting Material : Using 2-(propan-2-yl)-1H-pyrrole-3-carboxylate.
- Formylation Reaction : Applying Vilsmeier-Haack reagent to introduce the formyl group.
- Esterification : Reacting with methyl chloroformate in the presence of a base like triethylamine.
Biological Activity
Research indicates that pyrrole derivatives exhibit various biological activities, including:
Antimicrobial Activity
Pyrrole compounds have shown promise as antimicrobial agents. For instance, derivatives with similar structures to this compound demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
Pyrroles are recognized for their potential anticancer effects. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, likely due to its ability to modulate pathways involved in inflammatory responses. Pyrroles have been noted for their capacity to inhibit pro-inflammatory cytokines.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with related compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 5-formyl-1H-pyrrole-3-carboxylate | Lacks isopropyl group | Simpler structure; less steric hindrance |
Ethyl 5-formyl-1H-pyrrole-3-carboxylate | Ethoxy group instead of isopropyl | Increased lipophilicity |
4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | Bromine substitution at position 4 | Enhanced reactivity due to bromine's electronegativity |
Methyl 5-hydroxyformylpyrrole | Hydroxymethyl substitution at position 5 | Potentially increased solubility and reactivity |
This table illustrates how the presence of both formyl and isopropyl groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies
Several studies highlight the biological activities of pyrrole derivatives:
- Antimicrobial Study : A recent study evaluated a series of pyrrole derivatives against Staphylococcus aureus and reported MIC values significantly lower than conventional antibiotics, indicating strong antimicrobial potential .
- Anticancer Evaluation : In vitro assays demonstrated that specific pyrrole derivatives, including those similar to this compound, effectively inhibited growth in various cancer cell lines, suggesting their utility in cancer therapy .
Properties
IUPAC Name |
methyl 5-formyl-2-propan-2-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)9-8(10(13)14-3)4-7(5-12)11-9/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBTHLREDTEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(N1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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